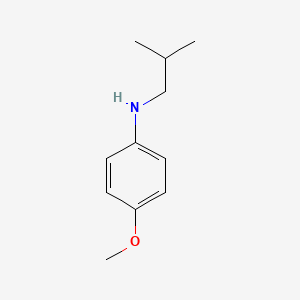

N-Isobutyl-4-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGQPDOYMGONFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478482 | |

| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71182-60-0 | |

| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Isobutyl 4 Methoxyaniline and Its Precursors

Strategies for Regioselective para-Methoxylation of Anilines

Achieving regioselective para-methoxylation is a critical step in the synthesis of 4-methoxyaniline. Various strategies have been developed to introduce the methoxy (B1213986) group at the desired position on the aniline (B41778) ring, either directly or through rearrangement reactions of suitably functionalized precursors.

Direct Methoxylation Approaches from Phenolic Precursors

A common and direct route to 4-methoxyaniline involves the O-methylation of p-aminophenol. This method offers a straightforward approach as the starting material already possesses the desired para-amino and hydroxyl functionalities. The hydroxyl group is selectively methylated using a suitable methylating agent.

Another prevalent industrial method involves the reduction of p-nitroanisole. This two-step process begins with the nitration of anisole (B1667542) to yield p-nitroanisole, which is then reduced to 4-methoxyaniline. Alternatively, p-nitrophenol can be methylated to p-nitroanisole, followed by reduction. nih.gov Common reducing agents for the nitro group include iron filings in the presence of an acid or catalytic hydrogenation. nih.gov

| Precursor | Reagents and Conditions | Product | Yield |

| p-Aminophenol | Methylating agent (e.g., dimethyl sulfate) in the presence of a base. | 4-Methoxyaniline | Good to excellent |

| p-Nitrophenol | 1. Methylating agent (e.g., dimethyl sulfate), Base; 2. Reducing agent (e.g., Fe/HCl or H2/catalyst). | 4-Methoxyaniline | High |

| Anisole | 1. Nitrating agent (e.g., HNO3/H2SO4); 2. Reducing agent (e.g., Fe/HCl or H2/catalyst). | 4-Methoxyaniline | High |

Rearrangement-Based Syntheses for Methoxy-Substituted Anilines

Rearrangement reactions provide an alternative pathway to ortho- and para-substituted phenols, which can then be converted to the corresponding methoxy anilines. The Fries rearrangement and the Hofmann-Martius rearrangement are notable examples.

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst. pw.live For instance, phenylacetate (B1230308) can be rearranged to a mixture of o- and p-hydroxyacetophenone. pw.live The para-isomer is the desired precursor for 4-methoxyaniline. The ratio of the ortho and para products can be influenced by reaction conditions such as temperature and solvent. pw.liveresearchgate.net Lower temperatures generally favor the formation of the para-isomer. pw.live The resulting p-hydroxyacetophenone can then be converted to 4-methoxyaniline through a series of reactions including etherification and amination.

| Substrate | Catalyst | Temperature | Product Ratio (p-isomer/o-isomer) | Reference |

| Phenylacetate | AlCl₃ | Low (<60°C) | Favors p-hydroxyacetophenone | pw.live |

| Phenylacetate | AlCl₃ | High (>160°C) | Favors o-hydroxyacetophenone | pw.live |

The Hofmann-Martius rearrangement is the thermal or acid-catalyzed conversion of an N-alkylaniline to the corresponding ortho- and para-alkylanilines. wikipedia.orgdrugfuture.com While this reaction directly introduces an alkyl group to the aromatic ring rather than a methoxy group, it is a key rearrangement in aniline chemistry. The mechanism involves the dissociation of the N-alkyl group, which then acts as an electrophile in a Friedel-Crafts-type alkylation of the aniline ring. wikipedia.org

N-Alkylation Protocols for Isobutyl Moiety Introduction

Once 4-methoxyaniline is obtained, the final step in the synthesis of N-Isobutyl-4-methoxyaniline is the introduction of the isobutyl group onto the nitrogen atom. This can be achieved through several N-alkylation methods.

Reductive Amination Routes

Reductive amination is a widely used method for the formation of C-N bonds and involves the reaction of an amine with a carbonyl compound, in this case, 4-methoxyaniline and isobutyraldehyde (B47883), in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. bu.eduredalyc.org

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation. redalyc.orgnih.gov The reaction conditions are generally mild, and the use of NaBH₄ avoids over-alkylation, which can be a problem with other alkylation methods. redalyc.orgnih.gov

| Amine | Aldehyde | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

| 4-Methoxyaniline | Isobutyraldehyde | NaBH₄ | Methanol | Room Temperature | N-Isobutyl-4-methoxyaniline | High | redalyc.orgnih.gov |

| p-Anisidine (B42471) | p-Nitrobenzaldehyde | NaBH₄, cat. AcOH | Methanol | Reflux, then 273 K | 4-Methoxy-N-(4-nitrobenzyl)aniline | >90% | nih.gov |

Nucleophilic Substitution Reactions with Isobutyl Electrophiles

The direct N-alkylation of 4-methoxyaniline can also be achieved through a nucleophilic substitution reaction with an isobutyl electrophile, such as isobutyl bromide or isobutyl iodide. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide and displacing the halide leaving group.

This method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. The reaction conditions, such as the stoichiometry of the reactants and the choice of solvent and base, can be optimized to favor the formation of the desired secondary amine.

| Amine | Isobutyl Electrophile | Base | Solvent | Conditions | Product |

| 4-Methoxyaniline | Isobutyl bromide | K₂CO₃ | Acetonitrile | Reflux | N-Isobutyl-4-methoxyaniline |

| 4-Methoxyaniline | Isobutyl iodide | NaHCO₃ | DMF | 80-100 °C | N-Isobutyl-4-methoxyaniline |

Catalytic N-Alkylation Methodologies

Catalytic N-alkylation of anilines with alcohols has emerged as a more atom-economical and environmentally benign alternative to traditional methods that use alkyl halides. arkat-usa.org These reactions, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" reactions, typically employ transition metal catalysts, with iridium-based catalysts being particularly effective. nih.govrsc.orgnih.gov

In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form a metal hydride and an aldehyde in situ. The aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the metal hydride to the N-alkylated amine, regenerating the catalyst. nih.gov This method allows for the direct use of isobutyl alcohol as the alkylating agent for 4-methoxyaniline.

Convergent and Divergent Synthetic Pathways to N-Isobutyl-4-methoxyaniline

The synthesis of N-Isobutyl-4-methoxyaniline can be approached through several strategic pathways, including both convergent and divergent methodologies. These strategies offer distinct advantages in terms of efficiency, flexibility, and the potential for generating molecular diversity.

A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For N-Isobutyl-4-methoxyaniline, a primary convergent approach is the reductive amination of p-anisaldehyde with isobutylamine (B53898). In this pathway, the two key fragments—the 4-methoxybenzyl unit and the isobutylamino unit—are brought together in a single, highly efficient step. This method is generally preferred for its high yield and the ready availability of the starting materials. Another convergent route is the N-alkylation of 4-methoxyaniline with an isobutyl halide (e.g., isobutyl bromide). This involves the coupling of the pre-formed aromatic amine and the alkyl group.

A divergent synthesis strategy, on the other hand, begins with a common core structure that is subsequently reacted to form a library of related compounds. wikipedia.org While less common for the specific synthesis of a single target like N-Isobutyl-4-methoxyaniline, this approach is valuable in medicinal chemistry and materials science for creating structural analogs. A divergent synthesis could start from a versatile intermediate, such as 4-methoxyaniline. This central core can then be reacted with a variety of aldehydes or alkylating agents to produce a diverse library of N-substituted 4-methoxyanilines, with N-Isobutyl-4-methoxyaniline being just one member of this library. This strategy is particularly efficient for exploring structure-activity relationships by rapidly generating multiple derivatives from a single precursor.

| Synthesis Strategy | Description | Example Pathway for N-Isobutyl-4-methoxyaniline |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Reductive amination of p-anisaldehyde with isobutylamine. |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | N-alkylation of 4-methoxyaniline with isobutyl bromide. |

| Divergent | A common precursor is elaborated in parallel to create a library of analogs. wikipedia.org | 4-methoxyaniline (core) is reacted with a series of different aldehydes (including isobutyraldehyde) to yield various N-alkylated products. |

Green Chemistry Principles in N-Isobutyl-4-methoxyaniline Synthesis

The application of green chemistry principles to the synthesis of N-Isobutyl-4-methoxyaniline aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ejcmpr.comnih.gov

Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of more environmentally benign alternatives, such as water, or eliminating the solvent altogether. nih.gov

Solvent-Free Reactions : The condensation reaction between an amine and an aldehyde to form an imine, the intermediate in reductive amination, can often be performed under solvent-free conditions. researchgate.net For the synthesis of N-Isobutyl-4-methoxyaniline, mixing 4-methoxyaniline and isobutyraldehyde (or p-anisaldehyde and isobutylamine) directly, sometimes with gentle heating or microwave irradiation, can efficiently form the imine intermediate. The subsequent reduction can also be carried out under solvent-free conditions using a solid-supported reducing agent like sodium borohydride on alumina. organic-chemistry.org This approach reduces solvent waste and can simplify product purification. researchgate.netrsc.org

Aqueous Medium Reactions : Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants may have low solubility in water, techniques such as using phase-transfer catalysts or co-solvents can facilitate the reaction. Iron-catalyzed reductive amination has been successfully performed in media containing water, such as an isopropyl alcohol/water mixture, which acts as the hydrogen source. unisi.it This method avoids the need for high-pressure hydrogen gas and volatile organic solvents. unisi.it

Catalytic methods are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents and often operate under milder conditions. monash.edu Biocatalysis and organocatalysis are particularly attractive alternatives to traditional metal-based catalysts.

Biocatalysis : Enzymes offer unparalleled selectivity (chemo-, regio-, and enantioselectivity) and operate under mild conditions in aqueous environments. nih.govmdpi.com For the synthesis of secondary amines like N-Isobutyl-4-methoxyaniline, imine reductases (IREDs) are highly effective biocatalysts. nih.gov The process would involve the non-catalyzed formation of the imine from 4-methoxyaniline and isobutyraldehyde, followed by the IRED-catalyzed, NADH-dependent reduction to the final product. This enzymatic approach is highly specific and avoids the use of heavy metal catalysts and harsh reducing agents. nih.gov

Organocatalysis : Organocatalysts are small organic molecules that can catalyze reactions without the need for a metal center. beilstein-journals.org For the reductive amination pathway, various organocatalysts can be employed. For example, a mild Brønsted acid can catalyze the formation of the imine intermediate. Subsequent reduction can be achieved with an organocatalytic hydride donor, such as a Hantzsch ester, providing a metal-free route to the target amine. beilstein-journals.org These catalysts are often less sensitive to air and moisture compared to many organometallic catalysts, making them more practical for large-scale synthesis. beilstein-journals.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comscilit.com A higher atom economy signifies a greener process with less waste generated. monash.eduprimescholars.com

The primary routes to N-Isobutyl-4-methoxyaniline can be compared based on their theoretical atom economy:

Reductive Amination (Direct) : This pathway, where 4-methoxyaniline reacts with isobutyraldehyde in the presence of a reducing agent like H₂, is highly atom-economical.

C₇H₉NO + C₄H₈O + H₂ → C₁₁H₁₇NO + H₂O

In this ideal catalytic hydrogenation, the only byproduct is water, leading to a high atom economy.

Alkylation with Isobutyl Bromide : This route involves the reaction of 4-methoxyaniline with isobutyl bromide, typically in the presence of a base to neutralize the HBr byproduct.

C₇H₉NO + C₄H₉Br + Base → C₁₁H₁₇NO + [Base-H]Br

This method generates a stoichiometric amount of salt waste, resulting in a lower atom economy compared to direct reductive amination.

The table below provides a theoretical comparison of the atom economy for these two synthetic routes.

| Reaction Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reductive Amination | 4-Methoxyaniline, Isobutyraldehyde, H₂ | N-Isobutyl-4-methoxyaniline | H₂O | 90.9% |

| N-Alkylation | 4-Methoxyaniline, Isobutyl Bromide | N-Isobutyl-4-methoxyaniline | HBr | 67.5% |

Calculation based on molecular weights: N-Isobutyl-4-methoxyaniline (179.26), 4-Methoxyaniline (123.15), Isobutyraldehyde (72.11), H₂ (2.02), H₂O (18.02), Isobutyl Bromide (137.02), HBr (80.91).

To minimize waste, catalytic methods are strongly preferred over stoichiometric ones. nih.gov For instance, catalytic hydrogenation in the reductive amination pathway is superior to using stoichiometric metal hydride reducing agents (e.g., NaBH₄ or NaBH₃CN), which generate significant inorganic salt waste. wikipedia.orgmasterorganicchemistry.com The choice of catalyst, optimization of reaction conditions to maximize yield, and recycling of solvents and catalysts are all crucial strategies for waste minimization in the synthesis of N-Isobutyl-4-methoxyaniline.

Elucidating Reactivity and Mechanistic Pathways of N Isobutyl 4 Methoxyaniline

Electrophilic Aromatic Substitution Patterns on the Methoxy-Substituted Aromatic Ring

The presence of both the amino and methoxy (B1213986) groups on the aromatic ring significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH₃) and the amino group (-NHR) are both strong activating, ortho-, para-directing groups due to their ability to donate electron density to the benzene (B151609) ring through resonance. byjus.com This increased nucleophilicity of the ring makes it highly susceptible to attack by electrophiles.

In EAS reactions such as nitration and sulfonation, the incoming electrophile will preferentially add to the positions ortho and para to these activating groups. masterorganicchemistry.comyoutube.com For N-isobutyl-4-methoxyaniline, the para position is already occupied by the methoxy group. Therefore, electrophilic attack is directed to the positions ortho to the amino group (and meta to the methoxy group).

The general mechanism for EAS involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, often called an arenium ion. youtube.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comyoutube.com For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine group in N-isobutyl-4-methoxyaniline is a key site of nucleophilic reactivity, readily participating in a variety of bond-forming reactions.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, capable of reacting with acylating and sulfonylating agents. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions proceed through a nucleophilic acyl substitution mechanism.

Formation of Imine and Related Derivatives

N-Isobutyl-4-methoxyaniline, being a secondary amine, does not form stable imines directly upon reaction with aldehydes and ketones. The reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine. libretexts.org The process is generally acid-catalyzed and begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.orgmasterorganicchemistry.com This is followed by dehydration to yield the enamine.

However, related imine-like structures, or Schiff bases, can be formed from the closely related primary amine, 4-methoxyaniline (p-anisidine). wikipedia.org The condensation of p-anisidine (B42471) with aldehydes and ketones is a well-established method for forming Schiff bases. wikipedia.orgresearchgate.net For example, the reaction of p-anisidine with benzaldehyde (B42025) can yield N-benzylidene-4-methoxyaniline. researchgate.net This reaction is often reversible and can be influenced by temperature and the removal of water. libretexts.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| p-Anisidine | Benzaldehyde | N-benzylidene-4-methoxyaniline | Solvent-free, 50 min | 94% |

Table 1: Synthesis of N-benzylidene-4-methoxyaniline. researchgate.net

Carbon-Nitrogen Bond Forming Reactions and Transformations

The secondary amine of N-isobutyl-4-methoxyaniline is a valuable handle for constructing new carbon-nitrogen bonds, a fundamental transformation in organic synthesis. tcichemicals.com These reactions can be achieved through various strategies, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. tcichemicals.comnptel.ac.in

One important class of C-N bond-forming reactions is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. tcichemicals.com This powerful method allows for the formation of a wide range of arylamines. While specific examples involving N-isobutyl-4-methoxyaniline are not readily found, the general applicability of this reaction suggests its potential for further functionalization.

Radical-based methods have also emerged for C-N bond formation. mdpi.com For instance, radical decarboxylative couplings can unite an amine with a carboxylic acid derivative. mdpi.com These reactions often proceed under mild conditions, driven by photoredox or other radical initiation methods. mdpi.com

Oxidative Reactivity and Electrochemical Behavior

The electron-rich nature of N-isobutyl-4-methoxyaniline makes it susceptible to oxidation. Electrochemical studies on similar N-substituted aromatic amines reveal that they can undergo irreversible oxidation processes. nih.gov The oxidation potential is influenced by the nature of the substituents on both the aromatic ring and the nitrogen atom.

For example, studies on N-substituted-4-piperidone curcumin (B1669340) analogs, which share some structural similarities, show irreversible two-electron oxidation events. nih.gov The oxidation of the amino group is a likely pathway. The electrochemical oxidation of 2-methoxyaniline has been shown to occur via the oxidation of the amino group. iiste.org The process is often diffusion-controlled, meaning the rate of the reaction is dependent on the rate at which the analyte diffuses to the electrode surface. nih.govresearchgate.net

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like N-isobutyl-4-methoxyaniline. nih.gov The directing ability of the amine or methoxy group can be exploited to achieve regioselective C-H bond activation and subsequent functionalization. nih.govresearchgate.net

While specific examples for N-isobutyl-4-methoxyaniline are not prevalent in the literature, related N-nitrosoanilines have been shown to undergo rhodium-catalyzed ortho-olefination, where the nitroso group acts as a directing group. researchgate.net This suggests that the isobutylamino group could potentially direct similar transformations.

Carbon-Hydrogen Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a powerful tool in synthetic organic chemistry. researchgate.net For N-Isobutyl-4-methoxyaniline, the nitrogen atom can act as a directing group, facilitating the activation of ortho-C-H bonds of the aromatic ring. Transition metal catalysts, particularly those based on rhodium and palladium, are instrumental in this process. nih.govhbni.ac.in

Rhodium-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) pathway. nih.gov In a typical reaction, a Rh(III) catalyst would coordinate to the nitrogen atom of N-Isobutyl-4-methoxyaniline. This is followed by the cleavage of an ortho-C-H bond to form a five-membered rhodacycle intermediate. This intermediate is then poised to react with various coupling partners, such as alkynes or alkenes, leading to the formation of new C-C or C-heteroatom bonds. hbni.ac.inrsc.org The reaction tolerates a wide range of functional groups, and the specific conditions (catalyst, solvent, temperature) can be tuned to achieve high yields and selectivity. hbni.ac.in

Palladium catalysis is also widely employed for the C-H activation of N-alkylanilines. nih.gov Similar to rhodium, palladium catalysts can facilitate the ortho-C-H activation to form a palladacycle intermediate, which can then undergo further reactions.

Table 1: Representative Rhodium-Catalyzed C-H Activation of Aniline (B41778) Derivatives

| Catalyst | Coupling Partner | Product Type | Reference |

| [Cp*RhCl₂]₂ | Internal Alkyne | Substituted Indole | hbni.ac.in |

| [Rh(OAc)₂]₂ | Olefin | Substituted Quinoline (B57606) | nih.gov |

| Rh(III) | Benzoylhydrazine | Isoquinolone | rsc.org |

Note: This table represents typical reactions for analogous compounds and are expected to be applicable to N-Isobutyl-4-methoxyaniline.

Cross-Coupling Reactions Involving Amine Derivatives

Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. N-Isobutyl-4-methoxyaniline can participate in several types of cross-coupling reactions, most notably the Buchwald-Hartwig amination, where it can act as the amine coupling partner. nih.gov

In a typical Buchwald-Hartwig reaction, a palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling of an aryl halide or triflate with an amine. nih.gov For N-Isobutyl-4-methoxyaniline, this would involve the formation of a new C-N bond between the nitrogen atom of the aniline and the aryl group of the halide. The choice of ligand is crucial to prevent side reactions and achieve high yields. nih.gov

Furthermore, derivatives of N-Isobutyl-4-methoxyaniline, for instance, where the aromatic ring is halogenated, could participate in other cross-coupling reactions like the Suzuki-Miyaura, Stille, or Heck reactions to introduce new carbon-based substituents.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aniline Derivatives

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Pd(OAc)₂ / Ligand | Arylamine | nih.gov |

| Suzuki-Miyaura Coupling | Aryl Halide, Boronic Acid | Pd(PPh₃)₄ | Biaryl | researchgate.net |

| Stille Coupling | Aryl Halide, Organostannane | Pd(PPh₃)₄ | Biaryl | beilstein-journals.org |

Note: This table illustrates common cross-coupling reactions for aniline derivatives, with expected applicability to N-Isobutyl-4-methoxyaniline.

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful lens to understand the intricate details of reaction mechanisms, including the energetics of reaction pathways and the structures of transient intermediates and transition states.

Quantum Mechanical Studies of Reaction Energetics

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to determine the thermodynamics and kinetics of a reaction. For the reactions involving N-Isobutyl-4-methoxyaniline, these studies can predict the relative energies of reactants, intermediates, transition states, and products. This information helps in understanding the feasibility of a proposed mechanism and identifying the rate-determining step. For instance, calculations can reveal the energy barriers for different C-H activation pathways (e.g., CMD vs. oxidative addition) and help rationalize the observed regioselectivity. nih.gov

Density Functional Theory (DFT) for Transition State Analysis

DFT is a widely used method to locate and characterize transition state structures. scilit.net By identifying the geometry of the transition state, chemists can gain insights into the key bond-forming and bond-breaking events. For example, in a rhodium-catalyzed C-H activation, DFT can elucidate the structure of the five-membered rhodacycle transition state, providing details on bond lengths and angles. nih.gov This analysis is crucial for understanding the steric and electronic factors that control the reaction's outcome. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. youtube.com

Table 3: Illustrative Energetic Data from DFT Calculations for Aniline Derivative Reactions

| Reaction Step | Calculated Parameter | Typical Value (kcal/mol) | Significance | Reference |

| C-H Activation | Activation Energy (ΔG‡) | 15 - 25 | Rate-determining step | nih.gov |

| Reductive Elimination | Reaction Energy (ΔG) | -20 to -40 | Driving force of the reaction | nih.gov |

| Ligand Exchange | Activation Energy (ΔG‡) | 5 - 10 | Facile process | nih.gov |

Note: These values are representative for analogous systems and provide an expected range for reactions involving N-Isobutyl-4-methoxyaniline.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. rsc.org For reactions involving N-Isobutyl-4-methoxyaniline, MD simulations can be used to explore the conformational landscape of reactive intermediates and their interactions with solvent molecules. This can be particularly useful in understanding the role of the solvent in stabilizing or destabilizing certain intermediates and transition states. While classical MD does not typically model bond breaking and formation directly, it can provide valuable information on the pre-organization of reactants and the solvation environment, which are critical for the reaction to occur. rsc.org Reactive MD simulations, though computationally more demanding, can directly simulate chemical reactions and provide a more complete picture of the reaction dynamics.

Advanced Spectroscopic and Crystallographic Characterization of N Isobutyl 4 Methoxyaniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Isobutyl-4-methoxyaniline derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While a standard one-dimensional (1D) ¹H and ¹³C NMR spectrum provides initial information on the types and numbers of protons and carbons, multidimensional NMR techniques are crucial for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For N-Isobutyl-4-methoxyaniline, COSY would reveal correlations between the protons on the isobutyl group, for instance, between the CH and CH₂ protons, and between the CH₂ and CH₃ protons. It would also show couplings between adjacent aromatic protons on the methoxyphenyl ring.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Quantum Correlation (HMBC): These experiments establish correlations between protons and carbons.

HMQC (or its more modern counterpart, HSQC) correlates directly bonded ¹H and ¹³C nuclei. This allows for the definitive assignment of which protons are attached to which carbons.

HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC experiment would show a correlation between the N-H proton and the carbons of the isobutyl group, as well as the aromatic carbon at the point of attachment (C4). Correlations from the methoxy (B1213986) protons (-OCH₃) to the C4 aromatic carbon would also be expected.

Table 1: Predicted ¹H and ¹³C NMR Data for N-Isobutyl-4-methoxyaniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CH | ~6.8 | ~115 | C(ipso), C(ortho), C(meta) |

| Aromatic CH | ~6.6 | ~114 | C(ipso), C(ortho), C(meta) |

| N-H | Variable | - | C(ipso), C(isobutyl CH₂) |

| OCH₃ | ~3.7 | ~55 | C4 |

| N-CH₂ | ~2.9 | ~53 | C(isobutyl CH), C(ipso) |

| CH(isobutyl) | ~1.8 | ~28 | C(isobutyl CH₂), C(isobutyl CH₃) |

| CH₃(isobutyl) | ~0.9 | ~20 | C(isobutyl CH), C(isobutyl CH₂) |

| C-N (C1) | - | ~142 | Aromatic H, N-H, N-CH₂ |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

The conformation of N-Isobutyl-4-methoxyaniline, particularly the orientation of the isobutyl group relative to the aromatic ring, can be investigated using advanced NMR techniques.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. For instance, NOE correlations could be observed between the N-H proton and the ortho protons of the aromatic ring, or between the N-CH₂ protons and the ortho aromatic protons, providing insights into the preferred rotational conformation around the C-N bond.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as the rotation around single bonds. Changes in the spectral line shapes can provide information on the energy barriers associated with these conformational changes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS is a powerful technique that provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of N-Isobutyl-4-methoxyaniline.

For N-Isobutyl-4-methoxyaniline (C₁₁H₁₇NO), the expected exact mass would be calculated and compared to the experimentally observed mass. A close match (typically within 5 ppm) confirms the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Alpha-cleavage: Loss of a propyl radical from the isobutyl group.

Loss of the isobutyl group: Cleavage of the N-isobutyl bond to form a fragment corresponding to the 4-methoxyanilinium (B12549976) ion.

Benzylic-type cleavage: Cleavage of the C-N bond to generate an isobutylaminium radical cation and a methoxyphenyl radical.

Table 2: Predicted HRMS Fragmentation for N-Isobutyl-4-methoxyaniline

| m/z (Predicted) | Proposed Fragment |

|---|---|

| 179.1310 | [M]⁺ (Molecular Ion) |

| 164.1075 | [M - CH₃]⁺ |

| 136.0762 | [M - C₃H₇]⁺ |

| 122.0602 | [M - C₄H₉]⁺ |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.org This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. youtube.comyoutube.comyoutube.com Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. youtube.com

For N-Isobutyl-4-methoxyaniline, a crystal structure would provide invaluable information on:

The planarity of the aniline (B41778) ring.

The precise bond lengths and angles of the isobutyl and methoxy substituents.

The conformation of the isobutyl group in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing.

Table 3: Hypothetical Crystallographic Data for N-Isobutyl-4-methoxyaniline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1019.8 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com While both techniques provide information about molecular vibrations, they are based on different physical principles (IR absorption vs. Raman scattering) and often provide complementary information. youtube.com

For N-Isobutyl-4-methoxyaniline, key vibrational bands would include:

N-H stretch: A characteristic peak in the region of 3300-3500 cm⁻¹.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the isobutyl and methoxy groups) are found just below 3000 cm⁻¹.

C=C aromatic stretches: These typically appear in the 1450-1600 cm⁻¹ region.

C-N stretch: Usually found in the 1250-1350 cm⁻¹ region.

C-O stretch: The aryl-alkyl ether stretch is typically strong and appears in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

The NIST WebBook provides an IR spectrum for the parent compound, 4-methoxyaniline, which shows characteristic peaks for the N-H, aromatic C-H, and C-O stretches. nist.gov The spectrum of N-Isobutyl-4-methoxyaniline would be expected to show additional peaks corresponding to the vibrations of the isobutyl group.

Table 4: Characteristic Vibrational Frequencies for N-Isobutyl-4-methoxyaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C | Aromatic Ring Stretch | 1450-1600 |

| C-N | Stretch | 1250-1350 |

| C-O | Asymmetric Stretch | 1200-1275 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

The UV-Vis spectrum of N-Isobutyl-4-methoxyaniline is expected to be similar to that of other 4-alkoxyanilines. The aniline chromophore typically exhibits two main absorption bands:

An intense band around 230-240 nm, corresponding to a π → π* transition of the benzene (B151609) ring.

A weaker band around 280-300 nm, which is also a π → π* transition but is more sensitive to the nature and substitution of the amino group.

The presence of the electron-donating methoxy and amino groups in conjugation with the benzene ring influences the position and intensity of these absorption bands. Studies on substituted anilines have shown how different substituents affect the electronic spectra. researchgate.netresearchgate.netacs.org

Table 5: Expected UV-Vis Absorption Data for N-Isobutyl-4-methoxyaniline in a Nonpolar Solvent

| λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~235 | ~14,000 | π → π* |

Note: The exact λmax and ε values can vary depending on the solvent polarity.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Derived Materials

Electron microscopy techniques are powerful tools for visualizing materials at the micro- and nanoscale. numberanalytics.com Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing details about morphology, texture, and composition, while Transmission Electron Microscopy (TEM) allows for the investigation of the internal structure, including crystallinity, and the size and shape of nanoparticles. acs.orgnih.gov

In the study of materials derived from substituted anilines, such as polymers and Schiff bases, electron microscopy is critical for correlating synthesis parameters with the resulting material structure. The morphology of these materials can range from amorphous powders to well-defined nanostructures like needles, rods, and sheets. nih.govufam.edu.br

Research Findings from Analogous Systems:

Poly(p-anisidine) (PPA): Studies on poly(p-anisidine), a polymer synthesized from 4-methoxyaniline, have utilized SEM to investigate its morphology. mdpi.com These studies revealed that the polymerization mechanism influences the resulting structure, with observations of both needle-like and globular particle morphologies. ufam.edu.br The needle-like structures are often associated with a higher degree of crystallinity, while globular or agglomerated particles suggest a more amorphous or less ordered state. ufam.edu.brmdpi.com The surface of PPA can be complex and irregular, a feature that can be quantified using multifractal analysis of SEM images. ufam.edu.br Drop-cast films of PPA have been shown to exhibit a porous morphology, which is advantageous for creating high interfacial areas in applications such as biosensors. rsc.org

Schiff Bases: Schiff bases derived from substituted aldehydes and amine derivatives, including those based on 4-methoxyaniline, have been characterized using SEM to determine their surface morphology. nih.govresearchgate.net For instance, SEM analysis of novel Schiff bases showed distinct morphologies, with one derivative forming sheet-like structures and another forming rod-like particles. nih.gov The surface morphology of metal complexes involving Schiff bases derived from 4-methoxyaniline has also been a subject of investigation. researchgate.net

Nanocomposites: When aniline derivatives are incorporated into nanocomposites, SEM and TEM are used to understand the distribution and morphology of the components. For example, in a ZnO-ZnS–aniline nanocomposite, SEM imaging revealed a surface composed of densely packed, quasi-spherical nanoparticles forming a porous network. kashanu.ac.ir In other polymer-based nanocomposites, such as poly(o-anisidine)–Sn(IV)silicophosphate, SEM shows how inorganic particles adhere to the surface and bulk of the polymer matrix. researchgate.net

Plasma-Polymerized Films: TEM has been employed to characterize thin films created by the plasma polymerization of aniline. These studies have shown that the resulting polymer films can have a homogeneous structure, organized into smooth, hierarchically arranged sheets with irregular boundaries. mdpi.com In contrast, derivatives like polydiphenylamine can form more ordered structures resembling cylindrical micelles. mdpi.com

The following tables summarize the morphological and nanostructural features of materials derived from analogous aniline compounds as observed through electron microscopy.

Table 1: Morphological Characterization of Substituted Aniline Derivatives

| Material | Derivative of | Characterization Method | Observed Morphology | Reference(s) |

|---|---|---|---|---|

| Poly(p-anisidine) | 4-methoxyaniline | SEM | Needles and globular particles; porous films | ufam.edu.brrsc.org |

| Schiff Base-1 | Amine derivative | SEM | Sheet-like structures | nih.gov |

| Schiff Base-2 | Amine derivative | SEM | Rod-like particles | nih.gov |

| Plasma-Polymerized Aniline | Aniline | TEM | Homogeneous, smooth sheets | mdpi.com |

| ZnO-ZnS–Aniline Nanocomposite | Aniline | SEM | Densely packed, quasi-spherical nanoparticles in a porous network | kashanu.ac.ir |

Table 2: Nanostructural Details of Derived Materials

| Material | Derivative of | Characterization Method | Nanostructural Features | Reference(s) |

|---|---|---|---|---|

| Plasma-Polymerized Diphenylamine | Diphenylamine | TEM | Relatively ordered structures similar to cylindrical micelles (approx. 30 nm diameter) | mdpi.com |

These findings underscore the importance of electron microscopy in providing a detailed visual understanding of the micro and nanostructures of materials derived from N-Isobutyl-4-methoxyaniline and its analogs. The observed morphology is directly linked to the synthesis process and has a profound impact on the material's ultimate application and performance.

Computational Chemistry and Theoretical Studies on N Isobutyl 4 Methoxyaniline

Electronic Structure and Molecular Orbital Theory (DFT, QM)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. nih.gov By solving the Kohn-Sham equations, DFT provides information about the electron density, molecular orbitals, and associated energy levels of N-Isobutyl-4-methoxyaniline.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.comnumberanalytics.com The HOMO represents the ability to donate electrons, indicating nucleophilic character, while the LUMO signifies the ability to accept electrons, reflecting electrophilic character. libretexts.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov

For N-Isobutyl-4-methoxyaniline, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the methoxy-substituted benzene (B151609) ring, due to the electron-donating nature of the amino and methoxy (B1213986) groups. The LUMO, conversely, would be distributed over the aromatic ring. The isobutyl group, being an electron-donating alkyl group, will have a minor electronic effect on the frontier orbitals compared to the methoxy and amino groups.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Substituted Aniline Note: The following data is for a representative substituted aniline and is intended to be illustrative for N-Isobutyl-4-methoxyaniline. Actual values may vary.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Electronegativity (χ) | 3.0 |

| Chemical Hardness (η) | 2.5 |

| Global Electrophilicity Index (ω) | 1.8 |

Investigation of Aromaticity and Substituent Effects

The aromaticity of the benzene ring in N-Isobutyl-4-methoxyaniline is influenced by the attached substituents. Aromaticity is a key concept that explains the unusual stability of cyclic, planar, and conjugated systems. masterorganicchemistry.com The methoxy group (-OCH3) is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring. The N-isobutylamino group is also electron-donating. These substituent effects enhance the reactivity of the aromatic ring towards electrophilic substitution.

Computational methods can quantify aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is based on the degree of bond length alternation in the ring; a value close to 1 indicates high aromaticity. For N-Isobutyl-4-methoxyaniline, the electron-donating substituents are expected to slightly decrease the HOMA value compared to unsubstituted benzene, indicating a minor disruption of the perfect aromatic system due to bond length variations.

Conformational Analysis and Energetic Landscapes (MD, QM)

The isobutyl group attached to the nitrogen atom introduces conformational flexibility to the N-Isobutyl-4-methoxyaniline molecule. Conformational analysis aims to identify the stable conformations (rotamers) and the energy barriers between them. This can be achieved through a combination of molecular mechanics (MM) and more accurate quantum mechanics (QM) calculations. nih.gov

Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time, providing insights into its dynamic behavior. nih.govnih.gov The energetic landscape can be mapped by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific bonds, such as the C-N bond of the isobutyl group. This analysis would likely reveal several low-energy conformations corresponding to different orientations of the isobutyl group relative to the plane of the aromatic ring.

Intermolecular Interactions and Supramolecular Assembly Prediction

Computational methods can predict the strength and geometry of these interactions. For instance, the analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, which are prone to electrostatic interactions. nih.goveurjchem.com Furthermore, quantum theory of atoms in molecules (QTAIM) can be used to characterize the nature of the chemical bonds and non-covalent interactions. mdpi.com These computational approaches can aid in the prediction of how N-Isobutyl-4-methoxyaniline molecules might self-assemble into larger supramolecular structures.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental data. For N-Isobutyl-4-methoxyaniline, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.netresearchgate.net

The prediction of vibrational frequencies in the IR spectrum can help in the assignment of experimental absorption bands to specific molecular vibrations. researchgate.net Similarly, the calculation of NMR chemical shifts (for ¹H and ¹³C) can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule. nih.govrsc.orgnih.gov Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum.

Table 2: Predicted and Experimental Spectroscopic Data for a Structurally Related Aniline Derivative Note: This table presents data for a related compound, 4-methoxy-N-(3-phenylallylidene) aniline, to illustrate the correlation between calculated and experimental values. researchgate.net Similar correlations would be expected for N-Isobutyl-4-methoxyaniline.

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| ¹H NMR (δ, ppm) - OCH₃ | 3.80 | 3.75 |

| ¹³C NMR (δ, ppm) - OCH₃ | 55.4 | 59.8 |

| IR Frequency (cm⁻¹) - C-N stretch | 1305 | 1315 |

Reaction Pathway Elucidation and Catalytic Mechanism Probing

Computational methods can be invaluable in elucidating the mechanisms of chemical reactions involving N-Isobutyl-4-methoxyaniline. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.netresearchgate.net This information is crucial for understanding the kinetics and thermodynamics of a reaction and for designing more efficient synthetic routes or catalytic processes. mdpi.com

For instance, in the context of its synthesis or its use as a reactant, DFT calculations could be used to model the reaction mechanism, providing a detailed picture of the bond-breaking and bond-forming processes. If N-Isobutyl-4-methoxyaniline were to be involved in a catalytic cycle, computational studies could help to identify the catalytically active species and to understand how the catalyst facilitates the reaction.

Applications of N Isobutyl 4 Methoxyaniline in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The inherent reactivity of N-Isobutyl-4-methoxyaniline makes it an ideal starting material for the construction of such complex ring systems.

The quinoline (B57606) scaffold is a prominent feature in many biologically active compounds. nih.gov N-Isobutyl-4-methoxyaniline serves as a key intermediate in the synthesis of substituted quinoline derivatives. A notable example is the synthesis of 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline. nih.govprepchem.com The synthesis involves the reaction of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with sodium methoxide (B1231860) in methanol. nih.govprepchem.com This reaction proceeds via a nucleophilic substitution of the chlorine atom by the methoxide ion, yielding the desired product. nih.gov The general approach to synthesizing quinolin-4-ones often involves thermal cyclization methods like the Gould-Jacobs reaction, starting from aniline (B41778) derivatives. mdpi.comnih.gov

The synthesis of quinoline derivatives can be achieved through various methodologies, including palladium-catalyzed carbonylation reactions and N-heterocyclic carbene (NHC)-catalyzed reactions. mdpi.comnih.gov While not directly reported for N-Isobutyl-4-methoxyaniline, these methods highlight the potential synthetic routes available for constructing quinoline cores from aniline precursors. The presence of the isobutyl and methoxy (B1213986) groups on the aniline ring can influence the regioselectivity and efficiency of these cyclization reactions. mdpi.com

Table 1: Synthesis of a Quinoline Derivative from an N-Isobutyl Precursor

| Reactant | Reagent | Product | Reference |

| 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | Sodium methoxide | 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | nih.govprepchem.com |

Beyond quinolines, N-isobutylamine, a related compound, is utilized in the synthesis of other important nitrogen-containing heterocycles such as oxazolidinones. nih.gov Oxazolidinones are a class of five-membered heterocyclic compounds with significant industrial applications, including their use as antibiotics. nih.gov A solvent-free, two-step synthesis for N-isobutyl-5-methyloxazolidinone has been developed, starting from bio-based isobutylamine (B53898). nih.gov The first step involves the addition of isobutylamine to chloropropanol (B1252657) in an aqueous basic solution to form an amino-alcohol. nih.gov In the second step, this amino-alcohol is reacted with diethyl carbonate in the presence of a bio-based imidazolium (B1220033) salt catalyst to yield the N-isobutyl-5-methyloxazolidinone. nih.gov This synthetic strategy is notable for its use of renewable resources and environmentally friendly conditions. nih.gov

Table 2: Two-Step Synthesis of N-isobutyl-5-methyloxazolidinone

| Step | Reactants | Catalyst/Reagents | Product | Key Feature | Reference |

| 1 | Bio-based isobutylamine, Chloropropanol | NaOH (aq) | N-isobutyl-isopropanolamine | Formation of amino-alcohol | nih.gov |

| 2 | N-isobutyl-isopropanolamine, Diethyl carbonate | Bio-based imidazolium salt | N-isobutyl-5-methyloxazolidinone | Cyclization to form oxazolidinone | nih.gov |

Monomer and Building Block in Polymer Chemistry

The field of polymer chemistry continuously seeks novel monomers to create materials with tailored properties. N-Isobutyl-4-methoxyaniline, with its polymerizable aniline functionality, is a promising candidate for the development of advanced polymers.

Polyaniline and its derivatives are a well-known class of conductive polymers with applications in various electronic devices. mdpi.com The polymerization of aniline derivatives, such as p-anisidine (B42471) (4-methoxyaniline), leads to the formation of poly(p-anisidine). mdpi.com The methoxy group in p-anisidine influences the electronic properties of the resulting polymer. mdpi.com It is therefore anticipated that N-Isobutyl-4-methoxyaniline can act as a monomer to produce a substituted polyaniline. The presence of the N-isobutyl group would likely enhance the solubility and processability of the polymer, which are often challenges with the parent polyaniline. The polymerization can be achieved through oxidative chemical or electrochemical methods, similar to other aniline derivatives. The structure of the resulting polymer could feature head-to-tail and head-to-head linkages, which would affect its crystallinity and electrical conductivity. mdpi.com

Aniline derivatives readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reactivity can be exploited to synthesize imine-linked polymers, also known as polyimines or poly(Schiff base)s. These materials are of interest for their thermal stability, and optical and electronic properties. The reaction of p-anisidine with benzaldehyde (B42025), for instance, yields N-Benzylidene-p-anisidine, an imine. nih.gov It is plausible that N-Isobutyl-4-methoxyaniline could be used in a similar fashion, reacting with dialdehydes to form linear polymers. The properties of these imine-linked polymers could be tuned by varying the structure of the dialdehyde (B1249045) comonomer, allowing for the creation of materials with specific characteristics for applications such as sensors, light-emitting diodes, and separation membranes.

Ligands in Catalysis and Organometallic Chemistry

The nitrogen atom and the electron-rich aromatic ring of N-Isobutyl-4-methoxyaniline make it and its derivatives attractive candidates for use as ligands in catalysis and organometallic chemistry. Ligands play a crucial role in determining the activity, selectivity, and stability of metal catalysts.

Aniline derivatives can coordinate to metal centers and have been employed in catalytic reactions. researchgate.net For example, a palladium/S,O-ligand system has been shown to be effective for the para-selective C-H olefination of aniline derivatives. researchgate.net While N-Isobutyl-4-methoxyaniline itself was not reported in this specific study, the general principle highlights the potential for aniline-type molecules to act as directing groups or ligands in C-H functionalization reactions. The electronic and steric properties imparted by the methoxy and isobutyl groups could be leveraged to tune the performance of such catalytic systems.

Furthermore, N-heterocyclic carbenes (NHCs) are a powerful class of ligands in catalysis. mdpi.com While not a direct application of N-Isobutyl-4-methoxyaniline, the synthesis of NHC ligands often involves functionalized aniline precursors. The isobutyl and methoxy substituents could be incorporated into more complex ligand frameworks to modulate the electronic and steric environment around a metal center, thereby influencing the outcome of catalytic transformations such as cross-coupling reactions, hydrogenations, and polymerizations. mdpi.com

N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. scripps.edu The precursors to these ligands are typically azolium salts, such as imidazolium or imidazolinium salts, which are synthesized from primary amines or anilines. nih.gov

A common and atom-economical method for creating symmetrical imidazolium salts involves the condensation of two equivalents of an aniline with glyoxal (B1671930) (providing the C4-C5 backbone) and a C1 building block like paraformaldehyde. nih.govbeilstein-journals.org In this context, N-Isobutyl-4-methoxyaniline could theoretically be utilized in multi-step syntheses to generate unsymmetrically substituted NHC precursors. The N-isobutyl group would impart specific steric bulk around the metal center in the final NHC complex, influencing its catalytic activity and selectivity. The 4-methoxy group, being electron-donating, would enhance the electron-donating power of the resulting NHC ligand, which can increase the stability and reactivity of the metal complex. scripps.edu The synthesis of these precursors often involves the deprotonation of the corresponding azolium salt with a strong base. nih.gov

Chiral Ligand Design for Asymmetric Synthesis

The development of chiral ligands is crucial for enantioselective catalysis, a field essential for producing single-enantiomer pharmaceuticals and fine chemicals. Aniline derivatives are valuable scaffolds in ligand design. The nitrogen atom can act as a coordination site, and the aromatic ring can be modified to create a specific chiral pocket around a metal catalyst.

While no specific chiral ligands derived directly from N-Isobutyl-4-methoxyaniline are prominently documented, its structure contains key features for such applications. The isobutyl group on the nitrogen atom provides a defined steric environment. This steric hindrance is a critical factor in controlling the facial selectivity of a substrate's approach to the catalytic center. Furthermore, the electronic properties of the ligand, modulated by the electron-donating methoxy group, can influence the reactivity of the metal center. utexas.edu The design of effective chiral ligands often involves creating C₂-symmetric structures to simplify the possible reaction pathways, a principle that could be applied using derivatives of N-Isobutyl-4-methoxyaniline. utexas.edu The ability to switch the chirality of a ligand using external stimuli like light is an advanced strategy that has been demonstrated with phosphine-based ligands, showcasing the potential for dynamic control in catalysis. nih.gov

Intermediates in the Synthesis of Dyes and Pigments

Azo dyes, characterized by the -N=N- functional group, represent the largest and most versatile class of synthetic colorants, accounting for over 60% of dyes used in industry. nih.gov The synthesis of these dyes is a cornerstone of industrial organic chemistry, typically involving a two-step diazotization-coupling reaction. jchemrev.com In the first step, a primary or secondary aromatic amine, known as the diazo component, is treated with a nitrosating agent (like sodium nitrite (B80452) in acidic solution) at low temperatures to form a diazonium salt. nih.govijpba.info

N-Isobutyl-4-methoxyaniline is a suitable candidate to act as a diazo component. Following nitrosation of its secondary amine, the resulting diazonium species would be an electrophile that reacts with an electron-rich coupling component (such as a phenol, naphthol, or another aniline derivative) in an electrophilic aromatic substitution to form the final azo dye. nih.govjchemrev.com

The final color and properties of the dye are determined by the specific structures of the diazo and coupling components.

The 4-methoxy group acts as a powerful auxochrome (a color-enhancing group). Its electron-donating nature extends the conjugated π-system of the dye molecule, shifting the absorption maximum to longer wavelengths (a bathochromic shift), which typically results in deeper, more intense colors (e.g., orange, red). jchemrev.com

The N-isobutyl group would primarily influence the physical properties of the dye, such as its solubility in different media, its affinity for specific textile fibers (e.g., polyester), and its lightfastness.

Substituted anilines are widely used to create a vast palette of disperse azo dyes for various applications. researchgate.netrsc.org

Role in Agrochemical Research and Molecular Design

The search for new, effective, and safe agrochemicals (herbicides, insecticides, fungicides) is a continuous process involving the synthesis and screening of novel molecular structures. Aniline derivatives are important building blocks in this field. For instance, chloroanilines are known constituents of many agrochemicals. researchgate.net

Development of Functional Organic Materials

The unique electronic and structural properties of aniline derivatives make them attractive for the development of advanced organic materials with tailored optical, electronic, and responsive functions.

Table 2: Potential Roles of Structural Moieties in N-Isobutyl-4-methoxyaniline

| Structural Moiety | Potential Role in Functional Materials |

|---|---|

| 4-Methoxy Group | Electron-donating group, enhances π-conjugation, promotes photoactivity, influences charge-transfer properties. |

| Aniline Core (N-Ar) | Forms conductive polymers, acts as a signaling unit in sensors, provides a platform for molecular switches. |

| N-Isobutyl Group | Increases solubility for solution processing, provides steric bulk to control intermolecular packing, tunes physical properties of polymers. |

Photoactive materials interact with light to produce a specific response, forming the basis for devices like organic LEDs (OLEDs) and photodetectors. Aniline derivatives are key components in this area. The polymerization of anilines can lead to conductive polymers like polyaniline (PANI), whose properties can be fine-tuned by substituents. researchgate.netnih.gov

The 4-methoxy group in N-Isobutyl-4-methoxyaniline is strongly electron-donating, which is highly desirable for photoactive systems as it facilitates photoinduced electron transfer and can lead to bathochromic shifts in absorption spectra. solubilityofthings.comnih.gov Functionalization with an N-isobutyl group can improve the solubility of the resulting polymers, making them easier to process into thin films from solution, which is a significant advantage over the often-insoluble parent PANI. nih.govresearchgate.net Studies have shown that aniline derivatives can be photopolymerized using a photosensitizer like a ruthenium complex, opening a pathway to create patterned conductive materials. researchgate.net

Molecular sensors are designed to detect specific analytes (e.g., gases, ions) through a measurable change, such as a shift in color or fluorescence. Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus like light, pH, or an electric field. illinois.edunih.gov

Aniline derivatives are excellent candidates for these applications. scielo.brrsc.org

For Sensors: The nitrogen atom of the aniline can act as a binding site for analytes like protons (in pH sensors) or metal ions. This binding event alters the electronic structure of the molecule, leading to a detectable optical or electrochemical signal. scielo.brresearchgate.net Sensors based on aniline derivatives have been developed for detecting toxic gases like aniline vapor itself, even at parts-per-billion (ppb) levels. scielo.br

For Molecular Switches: The aniline core can be incorporated into larger systems that change conformation or electronic state upon receiving a stimulus. For example, researchers have developed stable, multi-state molecular switches using rigid, ladder-type aniline derivatives that exhibit different levels of conductivity in different charge states. illinois.edu The ability to switch between states makes these molecules promising for single-molecule electronics and programmable devices. illinois.edunih.gov N-Isobutyl-4-methoxyaniline, with its responsive nitrogen atom and electronically active aromatic system, represents a foundational unit for the design of such smart materials.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| N-Isobutyl-4-methoxyaniline |

| 4-methoxyaniline (p-Anisidine) |

| Glyoxal |

| Paraformaldehyde |

| Imidazolium salts |

| Imidazolinium salts |

| Sodium nitrite |

| Phenol |

| Naphthol |

| Chloroanilines |

| 4-phenoxyaniline |

| Polyaniline (PANI) |

| Ruthenium(II) tris(2,2'-bipyridyl) |

Emerging Trends and Future Directions in N Isobutyl 4 Methoxyaniline Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-Isobutyl-4-methoxyaniline, traditionally performed in batch reactors, is poised for a technological leap with the integration of flow chemistry and automated synthesis platforms. Flow reactors, characterized by their high surface-area-to-volume ratio, offer superior mass and heat transfer, leading to enhanced reaction efficiency and selectivity. researchgate.netresearchgate.netcitedrive.com This is particularly relevant for the reductive amination process used to produce N-Isobutyl-4-methoxyaniline, as it allows for precise control over reaction parameters, minimizing side reactions and improving product yield. researchgate.netresearchgate.net

Continuous-flow hydrogenation is a key technology in this domain, offering a safer and more scalable alternative to traditional methods that use hazardous reducing agents like sodium borohydride (B1222165) derivatives. thieme-connect.com In a flow setup, hydrogen can be generated on-demand and mixed with the reactant stream, passing through a packed-bed catalyst cartridge. researchgate.netthieme-connect.com This approach not only mitigates the risks associated with handling large quantities of hydrogen gas but also allows for rapid screening of catalysts and reaction conditions to optimize the synthesis of N-substituted anilines. thieme-connect.com The development of robust and recyclable catalysts is crucial for the economic viability of continuous production. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for N-Isobutyl-4-methoxyaniline Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat & Mass Transfer | Limited, potential for hotspots | Excellent, uniform temperature |

| Safety | Handling of large reagent volumes | Smaller volumes, on-demand reagents |

| Scalability | Difficult, requires process redesign | Easier, numbering-up of reactors |

| Process Control | Less precise, potential for variability | High precision, consistent quality |

| Reaction Time | Often longer | Typically shorter residence times |

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

ML algorithms can analyze large datasets from previous experiments to identify patterns and relationships that may not be apparent to human researchers. researchgate.netduke.edu These models can then predict reaction outcomes, such as yield and purity, for new sets of conditions, reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgchemai.io Bayesian optimization, for instance, is a powerful technique that can efficiently navigate the complex parameter space to find the global optimum with a minimal number of experiments. beilstein-journals.org

Table 2: Potential Applications of AI/ML in N-Isobutyl-4-methoxyaniline Synthesis

| Application Area | AI/ML Technique | Potential Benefit |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Faster identification of optimal conditions, higher yields. beilstein-journals.org |

| Outcome Prediction | Random Forest, Gradient Boosting | Accurate prediction of product yield and purity. duke.edu |

| Catalyst Design | Generative Models, Reinforcement Learning | Discovery of novel, highly efficient catalysts. digitellinc.com |

| Retrosynthesis Planning | Template-based and Template-free models | Identification of novel and efficient synthetic routes. mi-6.co.jpnih.gov |

Exploration of Bio-Derived Precursors and Sustainable Feedstocks

The chemical industry's shift towards sustainability is driving research into the use of renewable feedstocks. novomof.comheraeus-precious-metals.com The synthesis of N-Isobutyl-4-methoxyaniline traditionally relies on petrochemical sources for its precursors, p-anisidine (B42471) and isobutyraldehyde (B47883). However, emerging research focuses on developing bio-based routes to these key starting materials.

p-Anisidine , an aromatic amine, can potentially be derived from lignin (B12514952), a complex aromatic biopolymer that is a major component of biomass. greenchemistry-toolkit.orguantwerpen.be Lignin is considered the largest source of biorenewable aromatics. uantwerpen.be Research is ongoing to develop efficient methods for the depolymerization of lignin and subsequent conversion of the resulting monomers into valuable aromatic chemicals like p-anisidine. uantwerpen.beresearchgate.net

Isobutyraldehyde is another key precursor that can be produced through microbial fermentation. nih.govresearchgate.net Engineered microorganisms, such as Escherichia coli, can be metabolically programmed to convert renewable feedstocks like glucose into isobutyraldehyde. nih.govnih.gov Significant progress has been made in optimizing these fermentation processes to achieve industrially relevant titers. researchgate.netnih.gov

The use of bio-derived precursors not only reduces the carbon footprint of N-Isobutyl-4-methoxyaniline production but also aligns with the principles of green chemistry by utilizing renewable resources. pharmafeatures.comreagent.co.uk

Design of Next-Generation Functional Materials with Tailored Properties

N-Isobutyl-4-methoxyaniline, as a substituted aniline (B41778), serves as a versatile building block for the synthesis of more complex molecules and functional materials. sci-hub.seechemi.com Its derivatives, particularly Schiff bases formed by the condensation of the amine group with various aldehydes and ketones, are of significant interest in materials science. nih.govwiley.com

The structural flexibility of N-Isobutyl-4-methoxyaniline allows for the fine-tuning of the electronic and physical properties of its derivatives. By strategically modifying the substituents on the aromatic ring or the N-alkyl group, researchers can design materials with tailored properties for specific applications. For instance, aniline derivatives are used in the development of semiconductors, polymers, and materials with nonlinear optical properties. sci-hub.seresearchgate.net

The development of new polyaniline derivatives is an active area of research, with applications in sensors, conductive films, and anti-corrosion coatings. rsc.orgrsc.org The synthesis of novel polymers based on substituted anilines like N-Isobutyl-4-methoxyaniline could lead to materials with enhanced solubility, processability, and specific sensing capabilities. rsc.orgrsc.org

Interdisciplinary Research with Other Scientific Domains

The unique chemical structure of N-Isobutyl-4-methoxyaniline and its derivatives makes it a candidate for exploration in various scientific fields beyond traditional chemistry. The Schiff bases derived from it, for example, have been investigated for a wide range of biological activities. nih.govwikipedia.org

Medicinal Chemistry: Aniline and its derivatives are important scaffolds in the synthesis of pharmaceuticals. echemi.comresearchgate.net While specific therapeutic applications of N-Isobutyl-4-methoxyaniline are not established, its structural motifs are present in biologically active compounds. Interdisciplinary research could explore the potential of its derivatives as precursors for new therapeutic agents. Schiff bases, in general, have shown potential as antimicrobial, antiviral, and anticancer agents. wikipedia.org

Agricultural Science: Aniline derivatives are also used in the manufacturing of herbicides and other agrochemicals. researchgate.net The exploration of N-Isobutyl-4-methoxyaniline derivatives in this domain could lead to the discovery of new compounds with potential applications in crop protection.

Corrosion Inhibition: Schiff bases derived from substituted amines have been studied for their ability to inhibit the corrosion of metals. tandfonline.com The presence of heteroatoms like nitrogen and oxygen, along with the aromatic ring, allows these molecules to adsorb onto metal surfaces and form a protective layer. Research could focus on synthesizing and evaluating N-Isobutyl-4-methoxyaniline-based Schiff bases as effective and environmentally friendly corrosion inhibitors.

The future of N-Isobutyl-4-methoxyaniline research lies in the convergence of these emerging trends. The synergy between automated synthesis, artificial intelligence, sustainable practices, and interdisciplinary collaboration will undoubtedly unlock new possibilities for this versatile chemical compound.

Q & A

Q. What strategies are effective for identifying prior studies on N-Isobutyl-4-methoxyaniline in academic literature?

- Methodological Answer : Use databases like SciFinder, Reaxys, or PubMed with search terms such as "N-Isobutyl-4-methoxyaniline synthesis," "aniline derivatives," or "methoxy-substituted amines." Avoid non-academic sources (e.g., Google) to ensure reliability. Cross-reference citations in review articles for foundational studies .

如何寻找适合自己的baseline02:41

Q. What safety protocols are critical when handling N-Isobutyl-4-methoxyaniline in laboratory settings?

- Methodological Answer : Conduct risk assessments for skin/eye contact and inhalation. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (e.g., argon). Reference safety data sheets (SDS) for disposal guidelines, noting that MedChemExpress emphasizes validation for research use only and mandates qualified personnel for handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of N-Isobutyl-4-methoxyaniline derivatives?

- Methodological Answer : Perform root-cause analysis by replicating protocols from conflicting studies. Compare variables such as reagent purity, solvent drying methods, or inert atmosphere integrity. Use kinetic studies (e.g., time-resolved NMR) to identify intermediate bottlenecks. Statistical tools like Grubbs’ test can flag outliers in yield data, prompting re-examination of analytical methods .